JSM-10292 was initially developed through a systematic exploration of small molecule antagonists targeting the bradykinin B2 receptor. Its classification falls under the category of pharmacological agents, specifically as a receptor antagonist. The compound is characterized by its ability to penetrate cell membranes, which enhances its applicability in biological systems.
The synthesis of JSM-10292 involves several key steps that utilize established organic synthesis techniques. The general approach includes:
The specific methodologies can vary depending on the desired analogs and modifications being explored in research studies .
The molecular structure of JSM-10292 is characterized by its unique arrangement of atoms that facilitate its interaction with the bradykinin B2 receptor. Key structural features include:
Data regarding bond lengths, angles, and torsional conformations can be critical for understanding its mechanism of action .
JSM-10292 undergoes specific chemical reactions that are crucial for its activity as a receptor antagonist. Notable reactions include:
These interactions can be studied using techniques such as radiolabeled binding assays to quantify affinity and efficacy .
The mechanism of action for JSM-10292 involves its competitive inhibition at the bradykinin B2 receptor site. Upon binding, it prevents bradykinin from eliciting its biological effects, which include vasodilation and increased vascular permeability.
Key points include:
Studies utilizing various assay techniques provide quantitative data on binding affinities and functional outcomes .
The physical and chemical properties of JSM-10292 are essential for understanding its behavior in biological systems:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and chromatography are commonly employed to determine these properties .
JSM-10292 has several potential applications in scientific research:
Research continues to explore additional analogs of JSM-10292 to enhance efficacy or reduce side effects while broadening its therapeutic scope .
JSM-10292 is a rationally designed small molecule that exhibits nanomolar affinity for the human bradykinin B2 receptor (B2R). Comprehensive radioligand binding studies using its tritiated derivative ([³H]-JSM10292) demonstrated equilibrium dissociation constants (Kd) in the low nanomolar range across various expression systems and temperatures (Table 1) [1] [4]. This high affinity is comparable to the endogenous agonist bradykinin but with significantly greater metabolic stability. Critically, JSM-10292 displays competitive antagonism against bradykinin, effectively inhibiting Gq-mediated signaling pathways including phospholipase C (PLC) activation, intracellular calcium mobilization, and downstream vasoactive responses [1] [6].
Table 1: Binding Affinity Profile of JSM-10292 at B2 Receptors Across Species [1] [4]
Species | Cell System | Kd (nM) | Temperature | Key Observation |
---|---|---|---|---|
Human | HEK293 (WT) | 0.8 ± 0.1 | 4°C & 37°C | Consistent high affinity |
Cynomolgus Monkey | HEK293 (WT) | 1.1 ± 0.2 | 4°C | Similar to human receptor |
Rabbit | HEK293 (WT) | 3.5 ± 0.4 | 4°C | Moderate affinity |
Rat | HEK293 (WT) | >1000 | 4°C | Dramatically reduced affinity |
Mouse | HEK293 (WT) | >1000 | 4°C | Dramatically reduced affinity |
Dog | HEK293 (WT) | 210 ± 15 | 4°C | Intermediate affinity |
A defining pharmacological characteristic of JSM-10292 is its cell membrane permeability, a property not shared by peptide-based antagonists like icatibant or the endogenous agonist bradykinin itself. This permeability was conclusively demonstrated through binding assays showing differential non-specific binding when comparing displacement by membrane-impermeant bradykinin versus unlabelled JSM-10292 [1] [8]. This property allows JSM-10292 to access and antagonize intracellular B2R pools, including those localized to nuclear membranes in certain cancer cell types—a critical advantage for investigating non-canonical receptor localization and signaling [8].
Structural analyses via homology modeling, using the CXCR4 GPCR structure as a template, reveal that JSM-10292 occupies a binding pocket distinct from the orthosteric site used by bradykinin. Interestingly, its binding site shows significant overlap with MEN16132, another non-peptide B2R antagonist, particularly involving transmembrane helices 2, 3, 6, and 7 [1] [4]. This unique binding mode contributes to its species-specific affinity variations (Table 1), particularly the markedly reduced potency at rodent receptors, necessitating careful model selection for translational research.
JSM-10292 has emerged as an indispensable tool for elucidating complex GPCR dynamics, particularly concerning receptor trafficking and intracellular signaling. Its membrane permeability enables researchers to probe the functional significance of intracellular receptor pools—a previously challenging aspect of GPCR biology. In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) and patient specimens, nuclear-localized B2 receptors were identified as critical mediators of proliferation and survival. Cell-penetrating B2R antagonists, including JSM-10292 analogs, demonstrated superior efficacy in arresting growth and inducing apoptosis compared to impermeable antagonists, directly implicating intracellular receptor pools in oncogenic signaling [8]. This highlights a potential "intracrine" signaling pathway where internal receptors contribute to pathological processes, a paradigm shift from classical cell-surface-centric GPCR models.
Beyond intracellular targeting, JSM-10292 facilitates investigation into GPCR dimerization and its functional consequences. B2 receptors form heterodimers with several other GPCRs, including the angiotensin II type 1 receptor (AT1R), apelin receptor (APJ), and κ-opioid receptor (κ-OR) [6]. These complexes exhibit distinct pharmacological properties compared to monomeric receptors. For instance, AT1R-B2R heterodimers enhance calcium signaling while impairing β-arrestin-mediated internalization of B2R. JSM-10292's well-defined binding characteristics make it an ideal probe for dissecting how dimerization influences antagonist efficacy and receptor cross-talk in cardiovascular regulation and disease states like preeclampsia.
Furthermore, JSM-10292 aids in exploring ligand-directed signaling (biased agonism/antagonism) at B2 receptors. While B2R primarily couples to Gq proteins, it also engages Gi, Gs, and G12/13 pathways under certain conditions [6]. Different antagonists may preferentially block specific downstream effectors. The ability of JSM-10292 to bind both surface and intracellular receptors potentially allows it to modulate a broader spectrum of signaling pathways compared to impermeable antagonists, offering insights into spatial regulation of GPCR signaling—a frontier in receptor pharmacology with therapeutic implications.
Table 2: Functional Applications of JSM-10292 in GPCR Research [1] [6] [8]
Research Area | Application of JSM-10292 | Key Findings |
---|---|---|
Intracellular GPCR Pools | Antagonism of nuclear B2R in cancer cells | Suppressed proliferation and induced apoptosis in TNBC via p38/p27Kip1 pathways |
Receptor Dimerization | Pharmacological probe in cells co-expressing B2R & AT1R/APJ/κ-OR | Revealed altered calcium signaling and internalization kinetics in heterodimers |
Species Selectivity | Comparative binding studies across orthologs | Identified critical residues governing affinity differences (e.g., Leu114 in TM3) |
Receptor Internalization | Antagonist-induced dissociation kinetics studies | Demonstrated accelerated dissociation by unlabeled agonists ("positive cooperativity") |
Despite its well-established profile as a high-affinity, membrane-permeant antagonist, significant knowledge gaps persist regarding JSM-10292's pharmacological and therapeutic potential. The structural basis for species selectivity (Table 1), while partially elucidated through mutagenesis studies, requires further refinement. Key residues like Leu114 (human) versus Phe114 (rat) in transmembrane helix 3 significantly impact JSM-10292 binding [1] [4]. However, a comprehensive understanding demands high-resolution structures of JSM-10292 bound to both human and rodent B2 receptors—data currently lacking but potentially attainable through advances in cryo-electron microscopy (cryo-EM) as applied to other GPCR-antagonist complexes [6].
The implications of JSM-10292's ability to target intracellular B2R pools in vivo remain underexplored. While in vitro studies in TNBC models are compelling [8], robust preclinical evidence demonstrating antitumor efficacy in vivo using JSM-10292 or optimized derivatives is needed. Key questions include: Does systemic administration achieve sufficient intracellular concentrations at tumor sites? Are there organ-specific differences in intracellular penetration? Addressing these requires development of advanced formulations or prodrug strategies alongside sensitive detection methods for intracellular target engagement.
Furthermore, JSM-10292's potential influence on GPCR dimer-selective signaling represents a fertile area for investigation. Given that B2R heterodimers with AT1R, APJ, or κ-OR exhibit unique signaling properties [6], does JSM-10292 exhibit different affinity or efficacy at these dimeric complexes compared to B2R homodimers or monomers? Current data is lacking, and resolving this could reveal novel dimensions of receptor pharmacology with implications for targeting dimer-specific functions in disease.
Finally, while JSM-10292 exhibits high selectivity for B2R over B1R [1], its comprehensive off-target profile across the GPCRome remains incompletely characterized. Systematic screening against GPCR panels (e.g., the Prestwick GPCR Drug Library [5]) would clarify its selectivity and identify potential polypharmacological effects. This knowledge is crucial for interpreting complex physiological responses and designing next-generation derivatives with enhanced selectivity or deliberate multi-target profiles.
Table 3: Key Research Gaps and Proposed Approaches for JSM-10292
Research Gap | Current Limitation | Potential Research Approaches |
---|---|---|
Structural Basis of Species Selectivity | Incomplete resolution of binding determinants | Cryo-EM structures of JSM-10292 bound to human/rodent B2R |
Intracellular Target Engagement In Vivo | Limited data beyond cell culture models | PET tracers based on JSM-10292; Advanced tumor xenograft models |
Dimer-Selective Pharmacology | Uncharacterized effects on B2R heterodimers | BRET/FRET assays in cells co-expressing B2R & partner GPCRs |
Comprehensive Selectivity Profiling | Limited off-target data beyond B1R | High-throughput screening against GPCR panels [5] |
Therapeutic Translation | No reported clinical development | Optimization for pharmacokinetics; Disease-specific efficacy models |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2